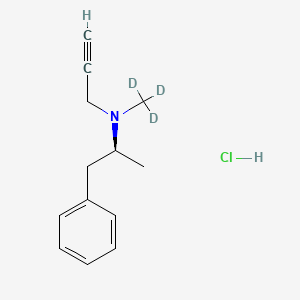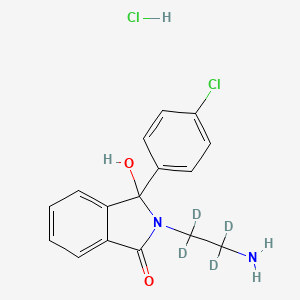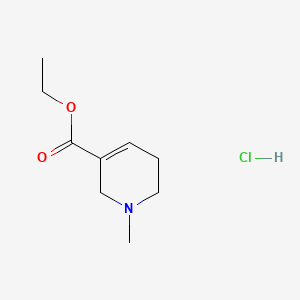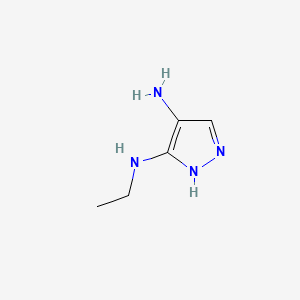![molecular formula C16H19NO2 B588057 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol CAS No. 144842-17-1](/img/structure/B588057.png)
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol” is a chemical compound. Unfortunately, I couldn’t find more detailed information about this specific compound12.
Synthesis Analysis
I couldn’t find specific information on the synthesis of “4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol”. However, related compounds such as “4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde” and “5-{4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione” have been mentioned in the literature34.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, I couldn’t find specific information on the molecular structure of "4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol"534.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving "4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol"643.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol” are not available in the sources I found. However, a related compound, “4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde”, has a molecular weight of 255.31 and a predicted boiling point of 431.8°C84.Scientific Research Applications
Electrophilic Aromatic Reactivities and Pyrolysis Studies : Amin and Taylor (1979) investigated the pyrolysis of substituted 1-(2-pyridyl)ethyl acetates, contributing to the understanding of electrophilic substituent constants in pyridine, which could have implications for the reactivity and applications of compounds like 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol in chemical synthesis (Amin & Taylor, 1979).
Supramolecular Liquid-Crystalline Networks : Kihara et al. (1996) synthesized supramolecular liquid-crystalline networks through the self-assembly of multifunctional hydrogen-bonding molecules. This research highlights the potential application of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol in creating complex molecular structures (Kihara et al., 1996).
Synthesis and Anti-Inflammatory Activity : Leblois et al. (1987) explored the synthesis and anti-inflammatory activity of various pyridinyl indanediones, potentially relevant to derivatives of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol. This suggests a possible avenue for pharmaceutical applications (Leblois et al., 1987).
Characterization and Antibacterial Evaluation : Patel and Patel (2012) characterized new pyridine analogs, including 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde, and evaluated their antibacterial activity. This indicates the potential of such compounds in antibacterial applications (Patel & Patel, 2012).
Photochemical Behavior and Dimerization : Jones and Phipps (1975) investigated the photochemical behavior of certain pyridin-2-ones, which could include derivatives of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol. They found that irradiation can lead to dimeric products, suggesting applications in photochemistry and material science (Jones & Phipps, 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11,18H,2,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDZOQBLFZNUPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747772 |
Source


|
| Record name | {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol | |
CAS RN |
144842-17-1 |
Source


|
| Record name | {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)




![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)

